molecular formula C20H20N2O4 B214629 2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B214629
M. Wt: 352.4 g/mol
InChI Key: KXCMVJPNGMCIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EIDD-2801 and has been identified as a potential antiviral drug candidate, particularly for the treatment of influenza and coronavirus infections.

Mechanism of Action

The mechanism of action of EIDD-2801 involves the inhibition of viral RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp) enzyme. This enzyme is essential for viral replication and is highly conserved across different viral families. EIDD-2801 acts as a nucleoside analog and is incorporated into the viral RNA, leading to premature termination of RNA synthesis and inhibition of viral replication.
Biochemical and Physiological Effects:
EIDD-2801 has been shown to have minimal toxicity in vitro and in vivo, indicating that it has a favorable safety profile. In addition, it has been reported to have a long half-life in vivo, which may allow for less frequent dosing. EIDD-2801 has also been shown to have a broad-spectrum antiviral activity, indicating that it may be effective against a wide range of viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of EIDD-2801 for lab experiments is its broad-spectrum antiviral activity, which makes it a useful tool for studying viral infections. In addition, its favorable safety profile and long half-life make it a good candidate for in vivo studies. However, one limitation of EIDD-2801 is that it is a nucleoside analog, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of EIDD-2801. One area of interest is the development of combination therapies that include EIDD-2801 with other antiviral drugs, which may increase its efficacy against certain viral infections. Another potential direction is the investigation of EIDD-2801 for the treatment of other viral infections, such as HIV and Ebola virus. Finally, the development of analogs of EIDD-2801 with improved potency and pharmacokinetic properties may lead to the development of more effective antiviral drugs.

Synthesis Methods

The synthesis method for EIDD-2801 involves the reaction of 2-oxo-2,3-dihydro-1H-indole-3-acetic acid with 4-ethylbenzaldehyde and subsequent reduction with sodium borohydride to yield the final product. This method has been optimized for large-scale production and has been reported in several scientific publications.

Scientific Research Applications

EIDD-2801 has been extensively studied for its potential applications in scientific research, particularly in the field of antiviral drug development. It has been shown to be effective against a wide range of viruses, including influenza, coronavirus, and respiratory syncytial virus. In addition, EIDD-2801 has also been investigated for its potential use in the treatment of other viral infections, such as Zika virus and hepatitis C virus.

properties

Product Name

2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-[3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C20H20N2O4/c1-2-13-7-9-14(10-8-13)17(23)11-20(26)15-5-3-4-6-16(15)22(19(20)25)12-18(21)24/h3-10,26H,2,11-12H2,1H3,(H2,21,24)

InChI Key

KXCMVJPNGMCIEO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O

Origin of Product

United States

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